N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
CAS No.: 941974-79-4
Cat. No.: VC4635072
Molecular Formula: C19H17FN4O2S
Molecular Weight: 384.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941974-79-4 |
|---|---|
| Molecular Formula | C19H17FN4O2S |
| Molecular Weight | 384.43 |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H17FN4O2S/c1-12-16(17(25)21-11-13-7-9-14(20)10-8-13)27-19(22-12)24-18(26)23-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26) |
| Standard InChI Key | MFGIHSNXSOBWIU-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |
Introduction
N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen, and they are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This specific compound incorporates a fluorobenzyl group, a methyl group, and a phenylureido moiety, which are significant for its potential pharmacological effects.
Synthesis and Preparation
The synthesis of N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves a multi-step process starting with the preparation of the thiazole core. This may involve the reaction of a suitable thiazole precursor with a 4-fluorobenzyl halide and subsequent introduction of the phenylureido group through a condensation reaction with phenylisocyanate. The detailed synthesis protocol may vary based on the availability of starting materials and the desired yield.
Biological Activities
While specific biological activity data for N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is limited, thiazole derivatives in general have shown potential as antimicrobial, antiviral, and anticancer agents. The presence of a fluorobenzyl group and a phenylureido moiety could enhance its interaction with biological targets, potentially contributing to its pharmacological effects.
| Biological Activity | Potential Effects |
|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth |
| Anticancer Activity | Inhibition of cancer cell proliferation |
| Antiviral Activity | Inhibition of viral replication |
Research Findings and Future Directions
Research on thiazole derivatives has highlighted their versatility in drug design. For N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, further studies are needed to explore its specific biological activities and potential therapeutic applications. Molecular docking studies could provide insights into its interaction with target proteins, guiding structural optimization for improved efficacy.
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